[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate
Description
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group, which is known for its reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)8-11(17)18-16-12(15)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGTUAOXRSAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CC(=CC=C1)Br)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate typically involves the reaction of 3-bromobenzaldehyde with 3,3-dimethylbutanoic acid in the presence of an amine catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a corresponding bromophenol derivative.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Bromophenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-bromophenyl)propionic acid
- 3-Bromoaniline
- 3-Bromobenzaldehyde
Uniqueness
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,3-dimethylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the bromophenyl and dimethylbutanoate groups allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
